Introduction to the 2,6-Disubstituted Pyridine Scaffold
Introduction to the 2,6-Disubstituted Pyridine Scaffold
An In-depth Technical Guide to 2-Butyl-6-phenylpyridine (CAS: 60272-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Butyl-6-phenylpyridine (CAS No. 60272-71-1), a member of the 2,6-disubstituted pyridine chemical family. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its strategic functionalization allows for the fine-tuning of pharmacological and physicochemical properties.[1] This guide synthesizes information on the synthesis, characterization, potential applications, and safe handling of 2-Butyl-6-phenylpyridine. While specific experimental data for this exact molecule is limited in public literature, this paper extrapolates from established chemical principles and data on structurally related analogues to provide a robust framework for researchers. We will explore plausible synthetic routes based on established name reactions, predict its analytical characteristics, and discuss its potential therapeutic applications by drawing parallels with other phenylpyridine derivatives active in oncology, neuroscience, and materials science.
The pyridine ring is a fundamental heterocyclic aromatic compound widely found in natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of substituents on the pyridine core is a key tactic in chemical design, profoundly influencing a molecule's steric profile, electronic properties, and ability to interact with biological targets. The 2,6-disubstituted pattern, as seen in 2-Butyl-6-phenylpyridine, is of particular interest. This arrangement allows for the creation of "pincer" type ligands for organometallic complexes or the presentation of two distinct pharmacophores that can engage with different regions of a biological target.[3]
The subject of this guide, 2-Butyl-6-phenylpyridine, combines a flexible, lipophilic butyl group at the 2-position with a rigid, aromatic phenyl group at the 6-position. This asymmetric substitution pattern offers a unique combination of properties, making it an intriguing candidate for investigation in several fields. The phenylpyridine motif itself is a privileged structure, notably used in the development of cyclometalated iridium complexes for organic light-emitting diodes (OLEDs) and as a core for various biologically active agents.[4][5]
Physicochemical and Structural Properties
The fundamental properties of 2-Butyl-6-phenylpyridine are summarized below. These are derived from supplier information and computational models, providing a baseline for experimental work.
| Property | Value | Source |
| CAS Number | 60272-71-1 | [6][7] |
| Molecular Formula | C₁₅H₁₇N | [6] |
| Molecular Weight | 211.30 g/mol | [6] |
| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | N/A |
| Purity (Typical) | >97.0% (by GC) | [8] |
| Boiling Point | Not specified; expected to be >270 °C based on 2-phenylpyridine | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) and poorly soluble in water | [9] |
Synthesis and Purification
Proposed Synthetic Pathway: A Kröhnke-Type Approach
A plausible synthesis can be envisioned by reacting 1-phenyl-2-hepten-1-one (the α,β-unsaturated ketone component) with an appropriate three-carbon fragment and a nitrogen source. The overall transformation assembles the pyridine ring by forming C-C and C-N bonds in a one-pot procedure.
The causality behind this choice of strategy lies in its reliability and tolerance for a variety of functional groups. The Kröhnke synthesis and its variations have been refined over six decades, demonstrating broad applicability for preparing diverse pyridine structures.[11]
Caption: Proposed synthetic workflow for 2-Butyl-6-phenylpyridine via a Kröhnke-type reaction.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the principles of the Kröhnke synthesis.[10][12] Optimization of stoichiometry, temperature, and reaction time would be necessary.
-
Reaction Setup: To a solution of 1-phenyl-2-hepten-1-one (1.0 eq) and an appropriate α-pyridinium methyl ketone salt (1.1 eq) in glacial acetic acid, add ammonium acetate (10 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the mixture into a beaker of ice water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Characterization
As experimental spectra for 2-Butyl-6-phenylpyridine are not available in public databases, this section provides predicted data based on its chemical structure and known values for similar compounds like 2-phenylpyridine and 2-butylpyridine.[13][14] This serves as a guideline for researchers in characterizing the synthesized compound.
| Analysis Technique | Predicted Data / Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Region (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the 5 protons of the phenyl group and 3 protons of the pyridine ring. The protons ortho to the nitrogen on the pyridine ring will be the most deshielded. Aliphatic Region (δ 0.8-3.0 ppm): A triplet at ~2.8 ppm (2H, -CH₂- adjacent to pyridine), a multiplet at ~1.7 ppm (2H, -CH₂-), a multiplet at ~1.4 ppm (2H, -CH₂-), and a triplet at ~0.9 ppm (3H, terminal -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Region (δ 118-160 ppm): Expect ~9 distinct signals. Two signals for the substituted pyridine carbons (C2 and C6) will be downfield (~155-160 ppm). The remaining signals will correspond to the other pyridine and phenyl carbons. Aliphatic Region (δ 13-40 ppm): Four signals corresponding to the four distinct carbons of the n-butyl group. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 211. Fragmentation: Expect fragmentation of the butyl chain, leading to a prominent peak at m/z = 154 ([M-C₄H₉]⁺). |
| Purity Analysis (GC) | A single major peak with a retention time consistent with a molecule of this polarity and boiling point. Purity typically reported as >97%.[8] |
Potential Applications and Biological Activity
While 2-Butyl-6-phenylpyridine has not been extensively studied, the broader class of 2,6-disubstituted and phenylpyridine derivatives has shown significant promise in several high-impact research areas. This structural motif serves as a valuable starting point for chemical library synthesis.
Caption: Potential research applications for the 2-Butyl-6-phenylpyridine scaffold.
Drug Discovery
-
Neuroscience: Novel 2,6-disubstituted pyridine derivatives have been designed and synthesized as inhibitors of β-amyloid-42 (Aβ42) aggregation, a key pathological event in Alzheimer's disease.[15] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for interaction with the β-sheet structures of amyloid peptides.[15] The specific combination of lipophilic (butyl) and aromatic (phenyl) groups in 2-Butyl-6-phenylpyridine makes it an interesting candidate for exploring this therapeutic area.
-
Oncology: Phenylpyridine derivatives have been investigated as potential topoisomerase I inhibitors and as scaffolds for kinase inhibitors.[1][10] Furthermore, platinum(II) complexes incorporating 6-phenyl-2,2'-bipyridine ligands have demonstrated significant cytotoxicity in various human cancer cell lines, in some cases comparable to cisplatin.[5] Gold(III) complexes with 2-phenylpyridine have also shown anti-tumor properties.[16] The 2-Butyl-6-phenylpyridine core could be elaborated into novel ligands for developing new metal-based anticancer agents or other small molecule inhibitors.
Materials Science
-
Organic Electronics: 2-Phenylpyridine is a foundational ligand in the field of OLEDs.[4] Its cyclometalated complexes with heavy metals like iridium(III) are highly efficient phosphorescent emitters. The butyl group in 2-Butyl-6-phenylpyridine could be used to enhance the solubility and film-forming properties of such metal complexes, which is a critical aspect of device fabrication.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Butyl-6-phenylpyridine. The following information is extrapolated from SDS documents for structurally related compounds such as 2-phenylpyridine and other substituted pyridines.[17][18][19] Standard laboratory precautions should be taken at all times.
| Hazard Class | Precautionary Statements |
| GHS Pictograms (Anticipated) | |
| Hazard Statements (Anticipated) | H315: Causes skin irritation.[19] H319: Causes serious eye irritation.[19] H335: May cause respiratory irritation.[19] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[8][19] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[17][19] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[17][19] |
| First Aid | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17] |
| Fire Fighting | Use CO₂, dry chemical, or foam to extinguish. Wear self-contained breathing apparatus.[17] |
Conclusion
2-Butyl-6-phenylpyridine, CAS 60272-71-1, is a structurally interesting yet underexplored member of the disubstituted pyridine family. While direct experimental data is sparse, its synthesis is achievable through established methods like the Kröhnke pyridine synthesis. Based on the extensive research into related phenylpyridine scaffolds, this compound represents a valuable building block with significant potential. Its unique combination of a flexible alkyl chain and a rigid aromatic group makes it a compelling starting point for designing novel compounds targeting applications in medicinal chemistry—particularly in neurodegenerative diseases and oncology—and for developing new functional ligands in materials science. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
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